2,6-Dimethylnonane

Übersicht

Beschreibung

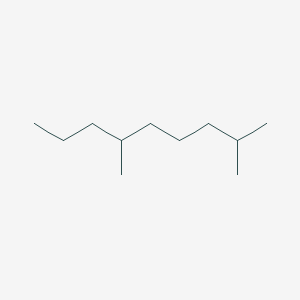

2,6-Dimethylnonane is a chemical compound with the molecular formula C11H24 . It is also known by its IUPAC name Nonane, 2,6-dimethyl- .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylnonane consists of a nonane (nine carbon atoms in a straight chain) with two methyl groups attached to the second and sixth carbon atoms . The average mass is 156.308 Da and the monoisotopic mass is 156.187805 Da .Physical And Chemical Properties Analysis

2,6-Dimethylnonane is a colorless to pale yellow liquid . It is soluble in organic solvents . More specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Juvenile Hormone Mimics for Mosquito Control : Compounds including 2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane have been identified as effective juvenile hormone mimics against mosquitoes. These compounds show potential for controlling mosquito populations, such as Aedes nigromaculis and A. melanimon Dyar, at low application rates without harmful effects on non-target organisms (Schaefer et al., 1976).

Fragrance Material in Cosmetics : 6,8-Dimethylnonan-2-ol, a related compound, is used as a fragrance ingredient in cosmetics. Its safety and toxicological profile have been reviewed to ensure its safe use in fragrances (Mcginty et al., 2010).

Chemical Production and Catalysis : 2,6-Dimethylnaphthalene is important for producing polyethylenenaphthalate and polybutylene naphthalate. Research on its synthesis through methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts has been conducted to improve production efficiency (Güleç et al., 2018).

Insect Pheromone Studies : Chemical analysis of the cigarette beetle's sex pheromone identified components such as 4,6-dimethylnonan-3,7-dione, which are related to 2,6-Dimethylnonane. These studies help understand insect behavior and develop control methods (Chuman et al., 1985).

Environmental and Toxicological Research : The study of mono-oxygenase activities of liver microsomes in coho salmon using 2,6-dimethylnaphthalene and other compounds helps understand the metabolic processes and environmental impacts of these substances (Schnell et al., 1980).

Biodegradation Research : Research on the biodegradation of 2,6-dimethylphenol, a related compound, by Mycobacterium neoaurum B5-4 contributes to understanding the microbial degradation pathways and potential environmental remediation strategies (Ji et al., 2019).

Biological Activities of Natural Products : Studies on the bioactive chemical constituents of brown algae identified compounds such as 2-(4',8'-dimethylnona-3'E,7'-dienyl)-8-hydroxy-2,6-dimethyl-2H-chromene, which exhibit cytotoxic, antibacterial, and anti-inflammatory activities (Fang et al., 2014).

Medical and Environmental Toxicology : The study of 2,6-dimethylaniline, a derivative of 2,6-Dimethylnonane, contributes to understanding its potential carcinogenicity and environmental impact, particularly in tobacco smoke and as a metabolite of pharmaceuticals (Gonçalves et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNGOEWESNDQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938276 | |

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylnonane | |

CAS RN |

17302-28-2 | |

| Record name | 2,6-Dimethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

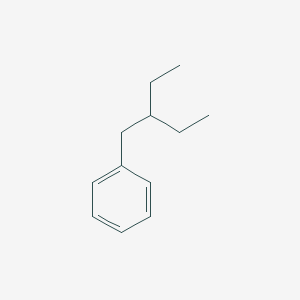

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)